molecular formula C23H17ClO3 B2657617 [4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate CAS No. 329777-47-1

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate

Cat. No. B2657617
CAS RN: 329777-47-1
M. Wt: 376.84
InChI Key: SELXASPGCUEECO-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate” is a chemical compound with the molecular formula C23H17ClO3 . It has a molecular weight of 376.84 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C23H17ClO3/c1-16-5-8-19(9-6-16)23(26)27-21-12-10-18(11-13-21)22(25)14-7-17-3-2-4-20(24)15-17/h2-15H,1H3/b14-7+ .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I searched.

Scientific Research Applications

Computational Chemistry

This compound has been studied for its geometrical entities, electronic properties, and chemical reactivity . The detailed investigation of bond lengths and bond angles is discussed to comprehend the geometrical framework . This information is crucial for understanding the compound’s structure and predicting its behavior in various chemical reactions.

Spectroscopy

The compound has been characterized using FT-IR, 1 HNMR, and 13 C NMR spectral techniques . These techniques provide valuable information about the compound’s molecular structure and the nature of the chemical bonds it contains.

Electronic Properties

The compound’s electronic properties , such as HOMO and LUMO energies, were studied by the time-dependent DFT (TD-DFT) method . Understanding these properties is essential for predicting the compound’s behavior in electronic devices and other applications that involve electron transfer.

Chemical Reactivity

The compound’s chemical reactivity has been studied using density functional theory (DFT) at B3LYP/6-311G (d,p) basis set . This information can help predict how the compound will react with other substances, which is crucial in fields like drug design and materials science.

Nonlinear Optics

The potential applications of the compound in nonlinear optics are confirmed by second and third harmonic generation studies . The static and dynamic polarizability are found to be many-fold higher than that of urea . This suggests that the compound could be used in the development of optoelectronic devices.

Material Science

The compound’s significant electrooptic properties suggest that it could be used in the fabrication of optoelectronic devices . Its high second and third harmonic generation values, which are 56 and 158 times higher than the standard urea molecule respectively, indicate that it could be particularly useful in applications that require strong nonlinear optical responses .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c1-16-5-8-19(9-6-16)23(26)27-21-12-10-18(11-13-21)22(25)14-7-17-3-2-4-20(24)15-17/h2-15H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELXASPGCUEECO-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.